molecular formula C20H20O4S B2725927 3-(4-tert-butylbenzenesulfonyl)-6-methyl-2H-chromen-2-one CAS No. 902623-11-4

3-(4-tert-butylbenzenesulfonyl)-6-methyl-2H-chromen-2-one

Cat. No.: B2725927
CAS No.: 902623-11-4
M. Wt: 356.44
InChI Key: TVEGHVAKBUZXSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized through various methods. For instance, a precursor to Lilial® was synthesized based on an aldol condensation in an ionic liquid, utilizing piperidine as the base catalyst . Another compound was formed through the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine .

Scientific Research Applications

Oxidation Reactions

  • Catalytic Oxidation of Sulfides and Sulfoxides : tert-Butyl hydroperoxide is effective in converting various sulfides to sulfoxides and sulfones, employing catalysts like MeReO(mtp)PPh(3). This method allows selective production of either product under varying conditions, and is applicable to a wide range of sulfides including hard-to-oxidize ones like 4,6-dimethyldibenzothiophene (Ying Wang, G. Lente, & J. Espenson, 2002).

Catalytic Applications

  • Precatalyst for Sulfenate Anions : tert-Butyl phenyl sulfoxide serves as a traceless precatalyst in generating sulfenate anions for catalyzing the coupling of benzyl halides to trans-stilbenes. This approach offers advantages in product isolation and purity (Mengnan Zhang et al., 2015).

Photochemical Synthesis

  • Polypyridine Ruthenium(II) Complexes : Research on polypyridine ruthenium(II) complexes incorporating ligands like tert-butylphenyl and others has shown effective ligand interchange through photochemical processes, indicating applications in selective synthesis and material science (S. Bonnet et al., 2003).

Kinetic Studies

  • Alkylation of Phenol : Studies have been conducted on the kinetics of phenol alkylation using tert-butyl alcohol and sulfonic acid functional ionic liquid catalysts. These studies contribute to the understanding of reaction mechanisms and optimization of catalytic processes (P. Elavarasan, Kishore Kondamudi, & S. Upadhyayula, 2011).

Synthesis and Transformation

  • Stereoselective Cycloaddition : A [3+2] cycloaddition method between N-tert-butanesulfinyl imines and arynes has been developed, offering a stereoselective approach for synthesizing cyclic sulfoximines. This method includes the use of difluoro(phenylsulfonyl)methyl group to facilitate the reaction and subsequent transformations (Wenchao Ye et al., 2014).

Mechanism of Action

    Target of Action

    • The aromatic ring is regenerated from this cationic intermediate by losing a proton from the sp3-hybridized carbon, resulting in the formation of a substituted benzene product (C6H5X) .

    Mode of Action

    • Thus, TBCMC’s mode of action involves the substitution of functional groups on aromatic rings .

Properties

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-6-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4S/c1-13-5-10-17-14(11-13)12-18(19(21)24-17)25(22,23)16-8-6-15(7-9-16)20(2,3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEGHVAKBUZXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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